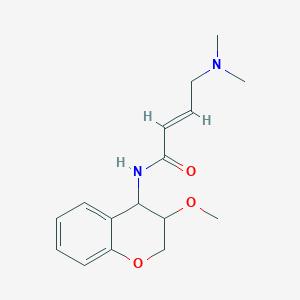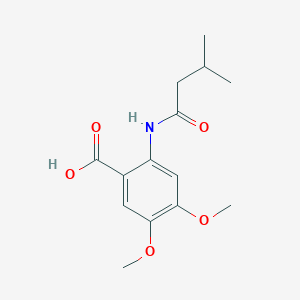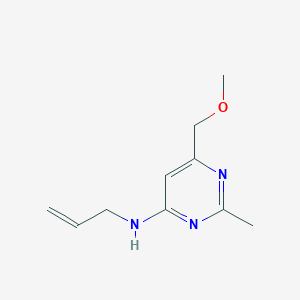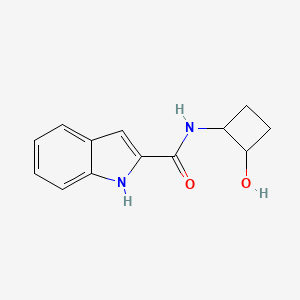
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a 1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two pyrrolidinyl groups (five-membered rings containing nitrogen) and a 3,5-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3 and 5 positions). The compound is also a hydrochloride, indicating it is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound, as described above, is quite complex. The presence of multiple nitrogen atoms could allow for hydrogen bonding interactions. The dichlorophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the types of atoms present .科学的研究の応用
Synthesis and Chemical Properties
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has been a subject of interest in chemical research due to its unique structure and potential applications. One study described the unexpected synthesis of a 1H-pyrrolo[2,3-e]-1,2,4-triazine, showcasing the chemical reactivity of a related compound under specific conditions, hinting at the complex chemistry these compounds can undergo (Wells et al., 1991).
Catalytic and Organocatalytic Applications
The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions highlighted the utility of compounds with similar frameworks in catalysis. This research underscores the potential of this compound in catalytic applications, offering pathways to highly selective synthetic processes (Reyes-Rangel et al., 2016).
Drug Delivery Systems
Innovations in drug delivery systems have explored the encapsulation of lipophilic compounds within water-soluble cages, demonstrating the versatility of triazine derivatives in creating novel drug delivery mechanisms. This approach has been shown to enhance the cytotoxicity of encapsulated compounds, offering new strategies for targeted drug delivery and therapeutic applications (Mattsson et al., 2010).
Electrochromic Materials
The development of electrochromic materials using triazine derivatives has been documented, showcasing the potential of these compounds in creating advanced materials with specific optical properties. This research paves the way for their application in smart windows, displays, and other technologies requiring materials with tunable optical characteristics (Ak et al., 2006).
Antioxidant and Antitumor Activities
Studies on the antioxidant and antitumor activities of nitrogen heterocycles, including triazine derivatives, have revealed their potential in medicinal chemistry. Such research has opened new avenues for the development of therapeutics with antioxidant and anticancer properties, underscoring the significant biological activity these compounds can exhibit (El-Moneim et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as imidazole and diazine derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and transporters involved in numerous biological processes .
Mode of Action
Similar compounds have been reported to exhibit inhibitory activity at monoamine reuptake neuronal sites, including serotonin and dopamine transporters . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in cellular functions .
Biochemical Pathways
For instance, diazine derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6.ClH/c18-12-9-13(19)11-14(10-12)20-15-21-16(24-5-1-2-6-24)23-17(22-15)25-7-3-4-8-25;/h9-11H,1-8H2,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZYDTVXSAGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2475529.png)
![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)





![5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2475540.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)



![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)